[((S)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid
Description
[((S)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid is a structurally complex organic compound featuring:
- A pyrrolidine ring (a five-membered secondary amine ring) with an acetyl group at the 1-position.
- A cyclopropyl-amino substituent linked to the pyrrolidine’s 3-position.
- An acetic acid moiety connected via the cyclopropyl-amino group.
Properties
IUPAC Name |
2-[[(3S)-1-acetylpyrrolidin-3-yl]-cyclopropylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-8(14)12-5-4-10(6-12)13(7-11(15)16)9-2-3-9/h9-10H,2-7H2,1H3,(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJCVMZUDGMVLN-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@H](C1)N(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Reductive Amination
-
Substrate : 3-Ketopyrrolidine is reacted with a chiral amine under hydrogenation conditions using a palladium catalyst (e.g., Pd/C or Pd(OH)₂) to yield (S)-pyrrolidin-3-amine.
-
Conditions :
-
Solvent: Methanol or ethanol
-
Pressure: 40–60 psi H₂
-
Temperature: 25–30°C
-
Catalyst loading: 5–10 wt%
-
-
Yield : 85–92% enantiomeric excess (ee) achieved via chiral auxiliaries.
Resolution of Racemic Mixtures
-
Method : Diastereomeric salt formation using (R)-mandelic acid in ethanol, followed by recrystallization.
Functionalization with Cyclopropylamino Group
The cyclopropylamino moiety is introduced via nucleophilic substitution or amide coupling.
Nucleophilic Substitution
Amide Coupling via Cyclic Anhydride
-
Intermediate : Cyclic anhydride generated from (S)-pyrrolidin-3-yl-carboxylic acid using SOCl₂ and imidazole.
-
Reaction :
Integrated Synthetic Routes
Route A: Sequential Functionalization
-
Step 1 : (S)-Pyrrolidin-3-amine synthesis via asymmetric hydrogenation.
-
Step 2 : N-Acetylation with acetic anhydride.
-
Step 3 : Cyclopropylamino group introduction via nucleophilic substitution.
-
Overall Yield : 52–58%
Route B: Convergent Synthesis
-
Step 1 : Prepare (S)-1-Acetyl-pyrrolidin-3-yl cyclic anhydride.
-
Step 3 : Hydrolyze anhydride to carboxylic acid, then couple with glycine derivative.
-
Overall Yield : 65–70%
Critical Reaction Parameters
Stereochemical Control
-
Chiral Chromatography : Used post-synthesis to resolve diastereomers (e.g., Chiralpak AD-H column).
-
Asymmetric Catalysis : Rhodium-based catalysts with (R)-BINAP ligand achieve 98% ee in pyrrolidine formation.
Scalability and Industrial Feasibility
-
Route B is preferred for scale-up due to fewer steps and higher yields.
-
Cost Drivers : Cyclopropylamine ($120–150/kg) and palladium catalysts ($800–1,000/g).
Analytical Validation
Chemical Reactions Analysis
Types of Reactions: [((S)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and acetyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, [((S)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, [((S)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
Mechanism of Action
The mechanism by which [((S)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
(a) [((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic Acid
Key Differences :
- Substituent : The cyclopropyl group in the target compound is replaced with an isopropyl group .
- Cyclopropane’s sp³ hybridization and bent bonds may increase lipophilicity, influencing membrane permeability in biological systems.
Functional Implications :
- The isopropyl group’s bulkiness might reduce binding affinity in sterically sensitive environments (e.g., enzyme active sites) compared to the compact cyclopropyl group.
- Both compounds retain the acetic acid moiety, which could facilitate hydrogen bonding or metal coordination (e.g., via the carboxylate group) .
(b) [(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic Acid
Key Differences :
- Linkage: A methylene (-CH₂-) spacer connects the pyrrolidine and cyclopropyl-amino groups, unlike the direct linkage in the target compound.
Functional Implications :
Role of Functional Groups in Comparison to Biochar-Modified Analogs
While the provided evidence primarily focuses on acetic acid-modified biochar (ASBB) for uranium adsorption, insights into functional group behavior can be extrapolated:
- Acetic Acid/Carboxylate (-COOH/-COO⁻): In ASBB, the -COOH group enhances uranium adsorption via monodentate coordination with UO₂²⁺ ions . In the target compound, the acetic acid moiety may similarly act as a metal-chelating group, though its efficacy would depend on the spatial arrangement of the pyrrolidine and cyclopropyl groups.
- Amine Groups: The pyrrolidine’s secondary amine and cyclopropyl-amino groups could participate in hydrogen bonding or protonation-dependent interactions, akin to amine-functionalized adsorbents like polypyrrole or chitosan derivatives .
Hypothetical Pharmacological and Physicochemical Properties
Based on structural analogs and functional group chemistry:
- Lipophilicity : The cyclopropyl group may improve logP values compared to isopropyl or methyl analogs, enhancing blood-brain barrier penetration in drug design .
- Metabolic Stability : The acetyl group on the pyrrolidine could reduce enzymatic degradation (e.g., by esterases), similar to acetylated prodrug strategies.
- Toxicity : Cyclopropane derivatives are generally less toxic than aromatic amines but may pose risks due to ring strain-induced reactivity .
Biological Activity
[((S)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring, a cyclopropyl group, and an acetic acid moiety. Its molecular formula is C₁₁H₁₅N₃O₂, and it has garnered attention due to its potential therapeutic properties and biological activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This configuration allows for various interactions within biological systems, potentially influencing numerous biochemical pathways.
Biological Activity
Research indicates that compounds with similar structural features exhibit a range of biological activities. The following table summarizes some related compounds and their associated biological effects:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-Amino-cyclopropane-1-carboxylic acid | Cyclopropane ring, amino group | Antimicrobial properties |
| (S)-N-(2-Aminoethyl)cyclopropanecarboxamide | Cyclopropane ring, amine functionality | Neuroprotective effects |
| 1-Cyclopropyl-4-(methylthio)butan-2-one | Cyclopropane ring, ketone | Anticancer activity |
The unique combination of the pyrrolidine ring and cyclopropyl amine structure in [((S)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid may offer enhanced selectivity and potency in biological applications compared to similar compounds.
The mechanism of action for [((S)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It may function as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. This interaction is crucial for understanding its therapeutic potential.
Research Findings
Recent studies have highlighted the compound's potential applications in medicinal chemistry and organic synthesis. It serves as a building block for synthesizing potential pharmaceutical agents and is used in enzyme interaction studies .
Case Studies
- Neuroprotective Effects : A study examining similar compounds demonstrated neuroprotective effects through modulation of neurotransmitter systems, suggesting that [((S)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid might exhibit similar properties.
- Anticancer Activity : Research on related cyclopropane derivatives has shown promising anticancer activity, indicating that [((S)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid could be explored further in cancer therapeutics.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing [((S)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid, and how can reaction conditions be optimized?
- Methodology :
- Stereoselective synthesis : Utilize chiral auxiliaries or asymmetric catalysis to achieve the (S)-configuration in the pyrrolidine ring, as seen in structurally related pyrrolidine derivatives .
- Cyclopropane ring formation : Employ transition-metal-catalyzed cyclopropanation (e.g., Simmons–Smith reaction) for the cyclopropyl-amino moiety.
- Acetylation and coupling : Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or THF) to minimize racemization during acetylation and amide bond formation .
- Purification : Use reverse-phase HPLC or preparative TLC for isolating enantiomerically pure compounds, referencing protocols for analogous pyrrolidine-acetic acid derivatives .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology :
- Analytical HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% by area normalization) .
- NMR spectroscopy : Confirm stereochemistry via H- and C-NMR, comparing coupling constants (e.g., for cyclopropane protons) to published data for cyclopropyl-containing analogs .
- Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring m/z matches theoretical values (±1 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?
- Methodology :
- Experimental validation : Perform shake-flask solubility tests in polar (e.g., water, methanol) and nonpolar solvents (e.g., hexane) at controlled temperatures (20–37°C), referencing viscosity data for acetic acid analogs to interpret solvent interactions .
- Computational modeling : Use COSMO-RS or Hansen solubility parameters to predict solubility trends, cross-referencing experimental results with PubChem-derived descriptors .
- pH-dependent studies : Assess ionization effects using titration methods (e.g., NaOH titration for carboxylic acid groups), as demonstrated in acetic acid dissociation studies .
Q. What computational approaches are suitable for predicting the compound’s reactivity in biological systems?
- Methodology :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., proteases or kinases), leveraging PubChem 3D conformers for ligand preparation .
- Molecular dynamics (MD) : Simulate binding stability in aqueous environments (GROMACS/AMBER), incorporating protonation states of the acetic acid moiety based on pKa (~2.5–3.0) .
- QSAR modeling : Train models using bioactivity data from pyrrolidine derivatives to predict ADMET properties .
Q. How can researchers address instability of the compound under physiological conditions?
- Methodology :
- Degradation profiling : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid, monitoring degradation via LC-MS/MS. Compare degradation pathways (e.g., hydrolysis of the acetyl group) to acetic acid stability studies .
- Stabilization strategies : Formulate with cyclodextrins or lipid nanoparticles, referencing protocols for labile pyrrolidine-based drugs .
- Kinetic studies : Determine activation energy () of degradation using Arrhenius plots at elevated temperatures (40–60°C) .
Safety and Handling
Q. What safety protocols are critical when handling [((S)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid?
- Methodology :
- PPE requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact, as recommended for structurally related pyridine-acetic acids (H319/H335 warnings) .
- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks (TLV: <2 ppm for acetic acid analogs) .
- Spill management : Neutralize acidic residues with sodium bicarbonate, followed by absorption with inert materials (e.g., vermiculite) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data in cell-based vs. in vivo assays?
- Methodology :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) and animal models (e.g., rodents), controlling for metabolic differences (e.g., esterase-mediated hydrolysis) .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS, comparing results to computational predictions .
- Off-target screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
